molecular formula C11H17NO B1314888 N-Isobutyl-4-methoxyaniline CAS No. 71182-60-0

N-Isobutyl-4-methoxyaniline

Cat. No.: B1314888
CAS No.: 71182-60-0
M. Wt: 179.26 g/mol
InChI Key: FYGQPDOYMGONFR-UHFFFAOYSA-N
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Description

N-Isobutyl-4-methoxyaniline, also known as p-Isobutyl-2-methoxyaniline, is an organic compound with the molecular formula C12H19NO. It is a colorless to pale yellow liquid with a characteristic odor. This compound is widely used in various fields, including medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-4-methoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or hydroxylamines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Amines and hydroxylamines.

    Substitution: Halogenated derivatives and sulfonated compounds.

Scientific Research Applications

N-Isobutyl-4-methoxyaniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-methoxy-:

    Benzenamine, 4-methoxy-N-methyl-: Contains a methyl group instead of an isobutyl group.

    Benzenamine, 4-methoxy-N,N-dimethyl-: Contains two methyl groups instead of an isobutyl group

Uniqueness

N-Isobutyl-4-methoxyaniline is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties. This structural difference influences its reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-methoxy-N-(2-methylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)8-12-10-4-6-11(13-3)7-5-10/h4-7,9,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGQPDOYMGONFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478482
Record name Benzenamine, 4-methoxy-N-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71182-60-0
Record name Benzenamine, 4-methoxy-N-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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